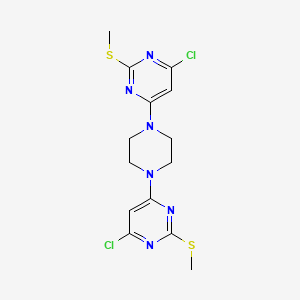

4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine is a compound characterized by its complex structure comprising pyrimidine and piperazine moieties, chlorinated at multiple positions and possessing methylsulfanyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine generally involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include:

Chlorination: Selective introduction of chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

Nucleophilic Substitution: Using 6-chloro-2-(methylsulfanyl)-4-pyrimidinylamine to react with piperazine derivatives, forming the piperazino-pyrimidine linkage.

Final Assembly: Coupling the resulting intermediate with additional methylsulfanyl groups, finalizing the compound’s structure.

Industrial Production Methods

On an industrial scale, these synthetic steps are optimized for large-scale production, involving:

Automated Synthesis Reactors: To ensure precise temperature and pressure control.

High-Yield Conditions: Employing catalysts and reagents that maximize yields while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target chlorinated positions, replacing them with hydrogen or other substituents.

Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or oxone, often in aqueous or organic solvents.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of base catalysts.

Major Products Formed

Oxidized Derivatives: Sulfoxides or sulfones.

Reduced Derivatives: Dechlorinated compounds.

Substituted Compounds: Derivatives with new functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that pyrimidine derivatives exhibit promising antiviral properties. The compound has been investigated for its ability to inhibit viral replication, particularly against strains of HIV and influenza. Studies have shown that modifications in the pyrimidine structure can enhance antiviral efficacy, making this compound a candidate for further drug development against viral infections .

Anticancer Potential

The compound's structural similarities to nucleotides suggest it may interfere with nucleic acid metabolism, a critical pathway in cancer cell proliferation. Preliminary studies have demonstrated its potential as an anticancer agent, exhibiting cytotoxic effects on various cancer cell lines. For instance, derivatives of similar pyrimidine compounds have shown significant activity against lung and bladder cancers .

Enzyme Inhibition Studies

Due to its structural characteristics, this compound can serve as a probe in enzyme inhibition studies. Its interaction with specific enzymes can provide insights into metabolic pathways and facilitate the development of inhibitors for therapeutic purposes .

Nucleic Acid Interaction Studies

The compound's resemblance to nucleobases allows it to be utilized in studies focusing on nucleic acid interactions. This application is crucial for understanding the mechanisms of genetic regulation and the development of novel genetic therapies .

Agrochemical Development

Pyrimidine derivatives are often employed in the synthesis of agrochemicals due to their biological activity against pests and diseases affecting crops. The compound can be explored as a precursor for developing new agrochemical products that enhance agricultural productivity .

Synthesis of Specialty Chemicals

In industrial chemistry, this compound can serve as a building block for synthesizing various specialty chemicals, including dyes and pharmaceuticals. Its unique properties make it valuable in manufacturing processes requiring specific chemical functionalities .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine exerts its effects involves:

Molecular Targets: Interaction with enzymes and receptors, possibly inhibiting or activating certain biochemical pathways.

Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, or interference with specific signaling cascades.

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-2-(methylsulfanyl)pyrimidine: Shares the chlorinated pyrimidine core.

Piperazino-pyrimidine Derivatives: Compounds with similar structural frameworks but different functional groups.

Unique Attributes

4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine stands out due to its specific substitution pattern and dual methylsulfanyl groups, which can impart unique reactivity and biological properties.

Actividad Biológica

4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidine class, which is known for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H16Cl2N4S2

- Molecular Weight : 367.34 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets and pathways. Below are key findings related to its biological activity:

Anticancer Activity

Research indicates that compounds with similar pyrimidine structures exhibit significant anticancer properties. For instance, pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. The compound under discussion has demonstrated cytotoxic effects against specific cancer cells, though detailed IC50 values need further exploration in dedicated studies.

Antimicrobial Properties

The presence of the methylsulfanyl group is notable, as sulfur-containing compounds often exhibit antimicrobial activity. Studies have suggested that derivatives of pyrimidines can act against bacterial strains, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

Pyrimidine derivatives have been linked to anti-inflammatory activities. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound's structure suggests it could interact with similar pathways, although specific studies are required to validate these effects.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives and their anticancer activities. The study indicated that modifications at the 2 and 6 positions significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 20 μM) .

- Antimicrobial Activity : Research conducted on sulfur-containing pyrimidines found that compounds similar to the one discussed exhibited effective antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 32 μg/mL .

- Anti-inflammatory Mechanisms : A review highlighted that certain pyrimidine derivatives could inhibit COX enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

4-chloro-6-[4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N6S2/c1-23-13-17-9(15)7-11(19-13)21-3-5-22(6-4-21)12-8-10(16)18-14(20-12)24-2/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGZCYPWYZRTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.